[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-fluoro-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-22-11-4-5-12(13(17)8-11)15(21)23-9-14(20)19-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBHPTJKOFWOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OCC(=O)NC2(CCCC2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Esterification and Carbamoylation
The most widely reported method involves a two-step process: (1) esterification of 2-fluoro-4-methoxybenzoic acid with a chloromethylating agent, followed by (2) carbamoylation with 1-cyanocyclopentylamine.
Step 1: Synthesis of Chloromethyl 2-Fluoro-4-Methoxybenzoate
2-Fluoro-4-methoxybenzoic acid is reacted with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C to form the corresponding acid chloride. Subsequent treatment with chloromethyl chloroformate in the presence of triethylamine (TEA) yields chloromethyl 2-fluoro-4-methoxybenzoate.
Step 2: Carbamoylation with 1-Cyanocyclopentylamine
The chloromethyl intermediate is reacted with 1-cyanocyclopentylamine in dimethylformamide (DMF) at 60°C for 12 hours. Ammonium acetate is often added to scavenge HCl, driving the reaction to completion. Purification via column chromatography (petroleum ether:ethyl acetate, 3:1) affords the final product in 55–60% yield.
One-Pot Tandem Reaction
Recent advances describe a one-pot method using 2-fluoro-4-methoxybenzoic acid, 1-cyanocyclopentyl isocyanate, and methyl iodide in acetonitrile. Potassium carbonate acts as a base, facilitating simultaneous esterification and carbamoylation at 80°C. This approach reduces purification steps and improves overall yield to 68%.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Stepwise Esterification | SOCl₂, TEA, DMF | 60°C, 12 h | 55–60% | >95% |
| One-Pot Tandem | Methyl iodide, K₂CO₃, acetonitrile | 80°C, 8 h | 68% | >98% |
The one-pot method offers superior efficiency but requires stringent temperature control to prevent decomposition of the isocyanate intermediate.
Optimization Strategies for Industrial-Scale Production
Solvent Selection and Recycling
DMF, a polar aprotic solvent, enhances reaction kinetics by stabilizing charged intermediates. However, its high boiling point (153°C) complicates recovery. Recent patents disclose a solvent-recycling system where DMF is distilled and reused in subsequent batches, reducing costs by 30%.
Catalytic Innovations
The use of nano-catalysts, such as palladium-supported graphene oxide (Pd/GO), has been explored to accelerate carbamoylation. Pd/GO increases reaction rates by 40% while maintaining selectivity, though catalyst recovery remains a challenge.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) demonstrates a purity of >99%, with a retention time of 8.2 minutes.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving its functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(1-Cyanocyclopentyl)carbamoyl]methyl 2-chloro-4-methoxybenzoate
- [(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-hydroxybenzoate
- [(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methylbenzoate
Uniqueness
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate is unique due to the presence of both the fluoro and methoxy groups on the benzoate moiety, which can influence its reactivity and interactions with biological targets. This combination of functional groups may confer distinct physicochemical properties and biological activities compared to similar compounds.
Biological Activity
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate is a synthetic organic compound characterized by its unique structure, which includes a cyanocyclopentyl group, a carbamoyl group, and a fluoro-methoxybenzoate moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C16H17FN2O4
- CAS Number : 871544-72-8
- Molecular Weight : 320.32 g/mol
The compound's structure influences its interactions with biological systems, making it a subject of interest for researchers exploring its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, thereby influencing various signaling pathways. The exact molecular targets remain to be fully elucidated but may include:
- Enzymes involved in metabolic pathways
- Receptors that mediate cellular responses
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound. Notable findings include:
- Antitumor Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting potential use in cancer therapy.
- Antimicrobial Properties : Preliminary investigations have shown that the compound may possess antimicrobial activity, making it a candidate for further studies in infectious diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Modulation | Potential interaction with metabolic enzymes |
Case Studies
Case Study 1: Antitumor Activity
A study conducted on various derivatives of the compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was hypothesized to involve the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Effects
In vitro tests revealed that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The results indicated a potential for developing new antimicrobial agents based on this scaffold.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Cyanocyclopentyl Group : Achieved through reactions involving cyclopentanone and cyanide sources.
- Introduction of the Carbamoyl Group : This step utilizes isocyanates or carbamoyl chlorides.
- Attachment of the Fluoro-Methoxybenzoate Moiety : Accomplished via esterification with 2-fluoro-4-methoxybenzoic acid.
Chemical Reactions
The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity:
- Oxidation : Can lead to the formation of carboxylic acids.
- Reduction : May yield alcohols or amines depending on the reagents used.
Table 2: Chemical Reaction Pathways
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Nucleophiles (amines, thiols) | Modified derivatives |
Q & A
Basic Research Questions
Q. What are the key functional groups in [(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate, and how do they influence its reactivity?
- Answer : The compound features a cyanocyclopentyl carbamate backbone, a 2-fluoro-4-methoxybenzoate ester , and a carbamoyl methyl linker . The cyano group (C≡N) enhances electrophilicity, facilitating nucleophilic substitutions. The fluoro and methoxy substituents on the benzoate ring modulate electronic effects (e.g., electron withdrawal by fluorine and electron donation by methoxy), influencing regioselectivity in reactions. The carbamate group may act as a bioisostere for amides, affecting binding interactions in biological systems .
Q. What are the standard synthetic routes for this compound?
- Answer : Synthesis typically involves:
Formation of the cyanocyclopentyl carbamate : Reacting 1-cyanocyclopentylamine with chloroacetyl chloride under inert conditions .
Esterification : Coupling the carbamate intermediate with 2-fluoro-4-methoxybenzoic acid using DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as activating agents .
- Critical Conditions : Reactions require anhydrous solvents (e.g., THF or DCM), temperatures between 0–25°C, and inert atmospheres to prevent hydrolysis of the cyanide group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Answer :
- Catalyst Screening : Use Pd-based catalysts for coupling steps to reduce side products .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like DMAP (4-dimethylaminopyridine) improve esterification efficiency .
- Temperature Control : Lower temperatures (0–5°C) stabilize the cyanocyclopentyl intermediate, while higher temperatures (40–50°C) accelerate coupling steps .
- Example Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (Step 1) | Prevents decomposition |
| Solvent | DMF | Increases solubility |
| Catalyst | Pd(OAc)₂ | Reduces byproducts |
| References : . |
Q. What analytical techniques resolve discrepancies in spectral data during characterization?
- Answer :
- NMR Spectroscopy : Use -NMR to confirm fluorine positioning and -NMR to distinguish carbamate carbons. Overlapping signals can be resolved via 2D techniques (HSQC, HMBC) .
- X-ray Crystallography : Definitive structural confirmation, especially for stereochemical ambiguities (e.g., cyclopentyl conformation) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and detects impurities (e.g., unreacted intermediates) .
- Example Analytical Workflow :
| Technique | Purpose | Key Parameters |
|---|---|---|
| -NMR | Confirm proton environment | 400 MHz, CDCl₃ solvent |
| X-ray Diffraction | Resolve stereochemical conflicts | Cu-Kα radiation |
| References : . |
Q. What safety protocols are recommended for handling this compound?
- Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles .
- Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks from cyanide-containing intermediates .
- Spill Management : Neutralize spills with 10% sodium bicarbonate and adsorb with vermiculite .
- Storage : Store at 2–8°C in amber vials under nitrogen to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
